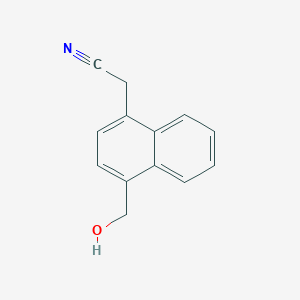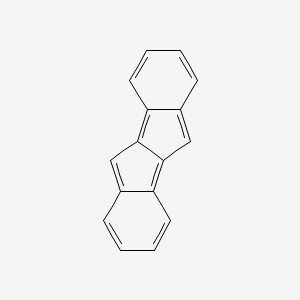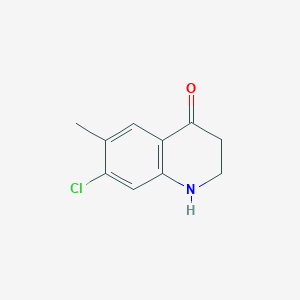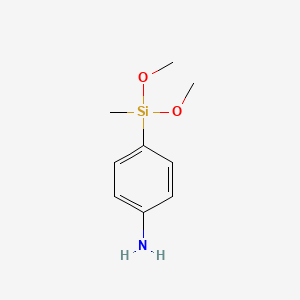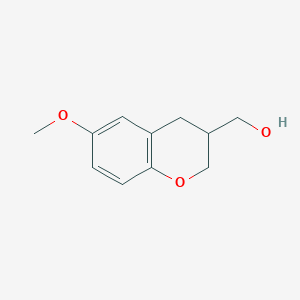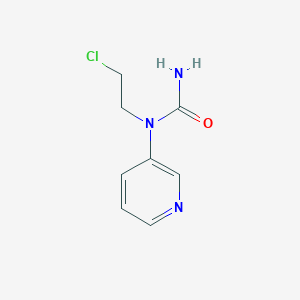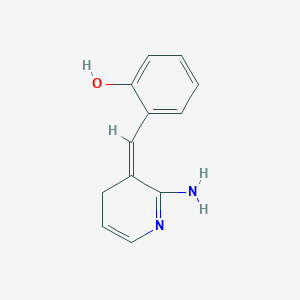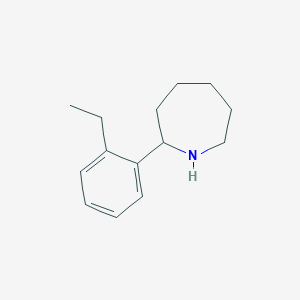
2-(2-Ethylphenyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylphenyl)azepane is a nitrogen-containing heterocyclic compound with a seven-membered ring structure It is a derivative of azepane, where an ethylphenyl group is attached to the second carbon atom of the azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)azepane typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis followed by reduction. Another approach is the Beckmann rearrangement of functionalized piperidones . These methods often require specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2-Ethylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
科学的研究の応用
2-(2-Ethylphenyl)azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a scaffold for designing bioactive compounds, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(2-Ethylphenyl)azepane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Ethylphenyl)azepane include:
Azepane: The parent compound with a seven-membered ring structure.
Oxepane: A similar compound with an oxygen atom in the ring.
Silepane: A silicon-containing analogue.
Phosphepane: A phosphorus-containing analogue.
Uniqueness
This compound is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
特性
CAS番号 |
901925-19-7 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
2-(2-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-8-5-6-9-13(12)14-10-4-3-7-11-15-14/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3 |
InChIキー |
KMWLDFBBZNFIBG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2CCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


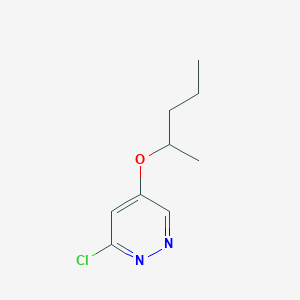
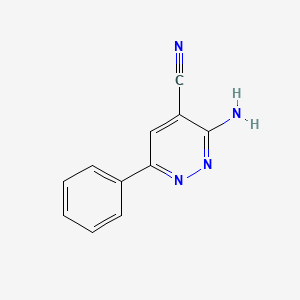
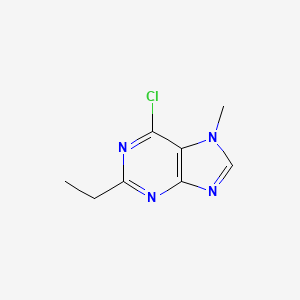
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
